4-(Octadecanoyloxy)benzoic acid
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Overview
Description
4-(Octadecanoyloxy)benzoic acid is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a benzoic acid core with an octadecanoyloxy group attached to the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octadecanoyloxy)benzoic acid typically involves the esterification of benzoic acid with octadecanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The reaction can be represented as follows:
C6H5COOH+C18H36O2→C6H4(COOC18H37)+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Octadecanoyloxy)benzoic acid undergoes various chemical reactions, including:
Esterification: As described in the preparation methods.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzoic acid and octadecanoic acid.
Oxidation: The benzoic acid moiety can undergo oxidation to form benzoic anhydride or other oxidized derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Hydrolysis: Benzoic acid and octadecanoic acid.
Oxidation: Benzoic anhydride.
Substitution: Nitrobenzoic acid or bromobenzoic acid derivatives.
Scientific Research Applications
4-(Octadecanoyloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of 4-(Octadecanoyloxy)benzoic acid is primarily related to its ability to interact with lipid membranes. The octadecanoyloxy group provides hydrophobic interactions, while the benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions. These properties enable the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: The parent compound, lacking the octadecanoyloxy group.
Octadecanoic acid: The fatty acid component of the ester.
4-Hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of the octadecanoyloxy group.
Uniqueness
4-(Octadecanoyloxy)benzoic acid is unique due to its amphiphilic nature, combining a hydrophilic benzoic acid moiety with a hydrophobic octadecanoyloxy group. This dual functionality makes it particularly useful in applications involving interactions with lipid membranes and hydrophobic environments.
Properties
CAS No. |
90293-85-9 |
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Molecular Formula |
C25H40O4 |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
4-octadecanoyloxybenzoic acid |
InChI |
InChI=1S/C25H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(26)29-23-20-18-22(19-21-23)25(27)28/h18-21H,2-17H2,1H3,(H,27,28) |
InChI Key |
RDDHCNPZZQMJCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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